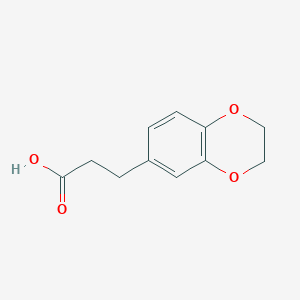

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Übersicht

Beschreibung

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is an organic compound that belongs to the class of benzodioxines It is characterized by a benzodioxin ring fused to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic acid derivatives and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxin ring or the propanoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzodioxin derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is C11H12O4, with a molecular weight of approximately 208.21 g/mol. The compound features a benzodioxin moiety that contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For example, studies have shown that certain benzothiazine derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus . The structural similarity between these derivatives and this compound suggests potential for similar antimicrobial efficacy.

Anticancer Potential

The benzodioxin scaffold has been explored for anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, the incorporation of benzodioxin in drug design has led to the development of novel anticancer agents that target specific cellular pathways .

Polymer Chemistry

This compound can serve as a building block in synthesizing polymers with tailored properties. Its functional groups allow for copolymerization reactions that can enhance material characteristics such as thermal stability and mechanical strength.

Synthesis of Advanced Materials

The compound's unique structure makes it suitable for creating advanced materials in electronics and optics. Its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells is an area of ongoing research .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Yang et al., 2014 | Antimicrobial Properties | Identified that benzothiazine derivatives exhibit significant inhibition against S. aureus biofilms. |

| Ahmad et al., 2014 | Anticancer Activity | Demonstrated that benzodioxin derivatives can induce apoptosis in cancer cell lines through specific signaling pathways. |

| Molteni et al., 2004 | PDF Inhibitors | Developed PDF inhibitors based on benzothiazine structures showing promise against bacterial infections. |

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways and molecular targets can vary based on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring and propanoic acid moiety provide a versatile platform for further functionalization and derivatization, making it valuable in various research and industrial applications.

Biologische Aktivität

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, with the CAS number 14939-92-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound has been linked to its interaction with various biochemical pathways:

- Kinase Inhibition : Preliminary studies indicate that derivatives of this compound exhibit inhibitory activity against several protein kinases. For instance, compounds related to this structure have shown varying degrees of inhibition against DYRK1A and GSK3α/β kinases, which are involved in cell proliferation and differentiation .

- Antitumor Activity : Research has demonstrated that certain derivatives possess significant antiproliferative effects on cancer cell lines. For example, one study reported IC50 values lower than 10 μM against colorectal adenocarcinoma (Caco2) and lung carcinoma (NCI-H2) cell lines .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Caco2 | <10 | |

| Antiproliferative | HCT116 | <10 | |

| Kinase Inhibition | DYRK1A | 0.090 | |

| Kinase Inhibition | GSK3α/β | 0.056 | |

| Antitumor Activity | MDA-MB 231 (breast) | >25 |

Case Study 1: Antitumor Efficacy

In a controlled study examining the effects of various compounds on cancer cell lines, this compound exhibited notable antitumor activity. The compound was tested against a panel of six tumor cell lines including Huh7 (hepatocellular carcinoma) and PC3 (prostate carcinoma). Results indicated that it significantly reduced cell viability in these lines compared to untreated controls .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibition properties of derivatives related to this compound. The results showed that certain modifications to the benzodioxin structure enhanced the inhibitory effects on DYRK1A. One derivative achieved an IC50 value of 0.064 µM, indicating strong potential for therapeutic applications in diseases where DYRK1A is implicated .

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAJUMPCPQRKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424484 | |

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-92-5 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.